molecular formula C20H21N3O6S2 B3291672 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide CAS No. 873010-48-1

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide

Cat. No.: B3291672
CAS No.: 873010-48-1
M. Wt: 463.5 g/mol
InChI Key: MVIQFVDOCOAWRV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and a 4-methyl moiety. The ethyl linker connects the thiazole ring to a 3-nitrobenzene sulfonamide group. Limited direct experimental data (e.g., melting point, NMR) are available for this compound in the provided evidence, but structural analogs and synthesis pathways offer indirect insights.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-13-19(30-20(22-13)14-7-8-17(28-2)18(11-14)29-3)9-10-21-31(26,27)16-6-4-5-15(12-16)23(24)25/h4-8,11-12,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIQFVDOCOAWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the use of reagents such as dimethoxybenzene derivatives and appropriate catalysts.

    Attachment of the Nitrobenzene Sulfonamide Group: This is typically done through sulfonation and nitration reactions, followed by coupling with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Direct Analogs: Sulfonamide Derivatives

lists two closely related sulfonamides:

  • G856-3199 : N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide
  • G856-3209 : N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzene-1-sulfonamide
Property Target Compound (3-nitro) G856-3199 (3-fluoro-4-methoxy) G856-3209 (4-nitro)
Molecular Formula C20H21N3O6S2 C21H23FN2O5S2 C20H21N3O6S2
Molecular Weight (g/mol) 463.53 466.55 463.53
Substituents 3-nitro 3-fluoro, 4-methoxy 4-nitro
Availability Not reported 16 mg 2 mg

Key Observations :

  • Electronic Effects: The 3-nitro group in the target compound vs.
  • Lipophilicity : The 3-fluoro-4-methoxy substituent in G856-3199 increases hydrophobicity compared to nitro groups, which may influence membrane permeability .
  • Synthetic Accessibility : Lower availability of G856-3209 (2 mg) vs. G856-3199 (16 mg) suggests synthetic challenges for nitro-substituted analogs, possibly due to steric or electronic factors during sulfonamide coupling .
Functional Group Variations: Benzamide vs. Sulfonamide

Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, ) shares the 3,4-dimethoxyphenethylamine backbone but replaces the sulfonamide with a benzamide group.

Property Target Compound (Sulfonamide) Rip-B (Benzamide)
Functional Group Sulfonamide (-SO2NH-) Benzamide (-CONH-)
Melting Point Not reported 90 °C
Synthesis Yield Not reported 80%

Key Observations :

  • Thermal Stability : The higher melting point of Rip-B (90 °C) suggests benzamides may form more crystalline structures compared to sulfonamides, which could be amorphous or less stable .
Thiazole-Containing Analogs

Several thiazole derivatives with sulfonamide or related groups are noted in the evidence:

  • : N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide (Mol. Weight: 476.59).
  • : N-[4-(3,4-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitro-benzamide.

Key Observations :

  • Thiazole Substitution : Methyl or aryl groups on the thiazole ring (e.g., 4-methyl in the target compound vs. 4,5-dimethyl in ) modulate steric bulk, affecting binding pocket compatibility.
  • Nitro Group Positioning : The 4-nitro substitution in ’s benzamide derivative vs. the 3-nitro in the target compound highlights regiochemical preferences in activity, though direct comparisons are lacking .
Sulfonamide Derivatives with Heterocyclic Modifications
  • : 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (Mol. Weight: 437.92).
  • : N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (Mol. Weight: 385.47).

Key Observations :

  • Heterocyclic Diversity : Thiadiazole and tetrazole moieties (–11) introduce nitrogen-rich systems, enhancing polar interactions compared to the thiazole core in the target compound.
  • Bioactivity Potential: Thiadiazoles are known for antimicrobial and anticancer activity, suggesting the target compound’s nitro-sulfonamide-thiazole system may share overlapping pharmacological profiles .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The nitro group’s position (3- vs. 4-) and the choice of sulfonamide over benzamide require further exploration to optimize target affinity.
  • Synthetic Optimization : Low yields/availability of nitro-substituted analogs () highlight the need for improved coupling methodologies.
  • Biological Data : Absence of IC50, LogP, or solubility data limits mechanistic insights.

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring, a nitrobenzene moiety, and a sulfonamide group. Its IUPAC name is this compound. The synthesis typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent modifications to introduce the nitrobenzene and sulfonamide functionalities.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, similar to other sulfonamides .

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation and survival, leading to reduced tumor growth in preclinical models .

Cardiovascular Effects

Recent investigations have highlighted the compound's potential impact on cardiovascular health. In isolated rat heart models, it was observed that certain sulfonamide derivatives could influence perfusion pressure and coronary resistance. This suggests a possible role in regulating blood pressure through calcium channel modulation .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It may interact with receptors such as endothelin receptors, contributing to its cardiovascular effects.
  • Signal Transduction Modulation : By affecting key signaling pathways, the compound can influence cellular responses related to growth and apoptosis .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityModel UsedKey Findings
Wu et al., 1999Endothelin receptor inhibitionRat modelAttenuated pulmonary hypertension
Tilton et al., 2000Cardiovascular effectsIsolated rat heartDecreased coronary resistance
Schwartz et al., 1995Carbonic anhydrase inhibitionHuman cell linesPotential therapeutic for heart failure

These studies collectively indicate that the compound's diverse biological activities could be harnessed for therapeutic purposes.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME). Theoretical models have been employed to predict these parameters. For example, simulations using ADMET tools suggest favorable permeability profiles in various cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide

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